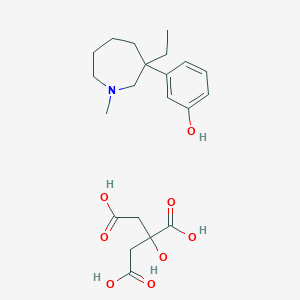

![molecular formula C8H5F3N4OS B2356173 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol CAS No. 799251-42-6](/img/structure/B2356173.png)

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

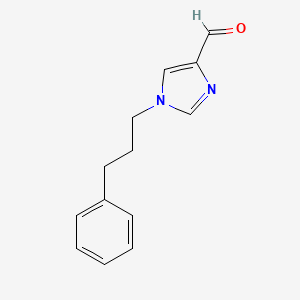

The compound “1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol” is an organic compound based on its formula. It contains a trifluoromethoxy group, a phenyl group, a tetrazole group, and a thiol group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a trifluoromethoxy group at the 4-position, and a tetrazole ring attached to the phenyl ring via a thiol group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethoxy group and the potentially reactive thiol and tetrazole groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group might enhance the compound’s lipophilicity, while the thiol and tetrazole groups could contribute to its reactivity .Applications De Recherche Scientifique

Catalytic Applications

1-[4-(Trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol (PT-thiol) has been utilized in catalytic processes. For instance, it plays a role in the Markovnikov-selective formal hydroamination of styrenyl compounds, contributing to the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han & Wu, 2014).

Synthesis and Characterization

The compound is instrumental in synthesizing and characterizing various derivatives. For instance, its derivatives have been synthesized through reactions with different compounds, leading to high yields and subsequently being characterized by spectroscopic methods (Mekky & Thamir, 2019). Additionally, it has been used in preparing mercury(II) complexes, where its interaction with carbon nanotubes has been studied for potential hydrogen storage capacities (Al-Janabi, Al-Samrai & Alheety, 2020).

Structural Studies

The compound is significant in the crystallographic study of various complexes. Its role in forming discrete molecular structures and coordination polyhedra in compounds has been elucidated through X-ray diffraction studies (Bravo et al., 1994). Furthermore, its application in creating novel complexes with structural characterization and property analysis has been documented, revealing insights into magnetic interactions and fluorescent properties (Song et al., 2017).

Chemical and Electrochemical Studies

The compound has been used in studies exploring its effects as a corrosion inhibitor for metals in acidic solutions. These studies utilize techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Khaled & Al‐qahtani, 2009). In another application, it has been involved in the synthesis of organoantimony(V) complexes, shedding light on their crystal structures and bonding interactions (Ma, Zhang, Sun & Zhang, 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4OS/c9-8(10,11)16-6-3-1-5(2-4-6)15-7(17)12-13-14-15/h1-4H,(H,12,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNYLBCSNHGHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

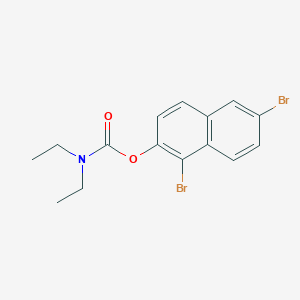

![3-[(E)-3-(4-methoxyanilino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2356090.png)

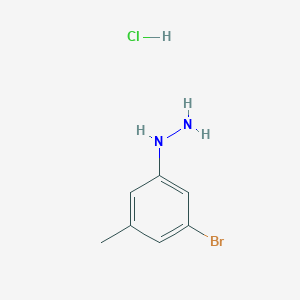

![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)

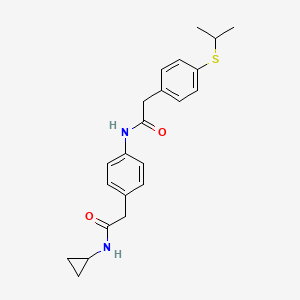

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate](/img/structure/B2356094.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2356095.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2356100.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2356111.png)